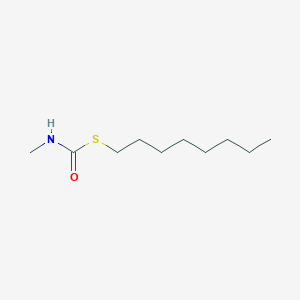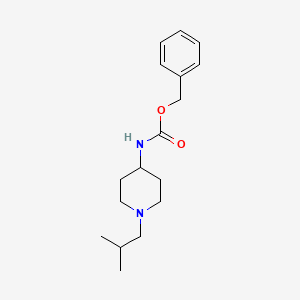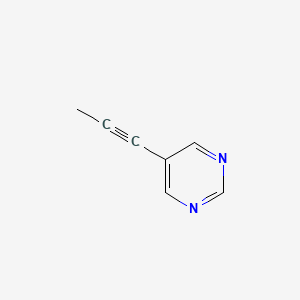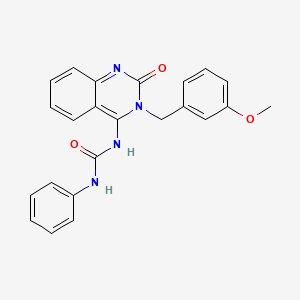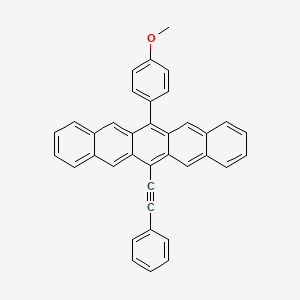
6-(4-Methoxyphenyl)-13-(phenylethynyl)pentacene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Methoxyphenyl)-13-(phenylethynyl)pentacene is an organic compound belonging to the pentacene family, characterized by its extended conjugated system. This compound is notable for its potential applications in organic electronics, particularly in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The presence of methoxy and phenylethynyl groups enhances its electronic properties, making it a subject of interest in materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-13-(phenylethynyl)pentacene typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available pentacene derivatives.
Reaction Conditions: These reactions are generally carried out under inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) using solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
化学反应分析
Types of Reactions
6-(4-Methoxyphenyl)-13-(phenylethynyl)pentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon (Pd/C) or other reducing agents.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of partially hydrogenated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
6-(4-Methoxyphenyl)-13-(phenylethynyl)pentacene has several scientific research applications:
Organic Electronics: Used in the development of OFETs and OPVs due to its excellent charge transport properties.
Phototransistors: Employed in phototransistors for its high photoresponsivity and stability.
Material Science: Studied for its potential in creating new organic semiconductors with enhanced electronic properties.
作用机制
The mechanism by which 6-(4-Methoxyphenyl)-13-(phenylethynyl)pentacene exerts its effects is primarily through its conjugated π-system, which facilitates efficient charge transport. The methoxy and phenylethynyl groups contribute to the stabilization of the electronic structure, enhancing its performance in electronic devices. The molecular targets include the active layers in OFETs and OPVs, where the compound interacts with other organic materials to form conductive pathways.
相似化合物的比较
Similar Compounds
- 2,6-Bis(4-methoxyphenyl)anthracene
- N,N-Bis(4-methoxyphenyl)naphthalen-2-amine derivatives
- 4-Methoxyphenylacetylene
Uniqueness
6-(4-Methoxyphenyl)-13-(phenylethynyl)pentacene stands out due to its unique combination of methoxy and phenylethynyl groups, which significantly enhance its electronic properties compared to other similar compounds. This makes it particularly suitable for high-performance organic electronic applications.
属性
分子式 |
C37H24O |
|---|---|
分子量 |
484.6 g/mol |
IUPAC 名称 |
6-(4-methoxyphenyl)-13-(2-phenylethynyl)pentacene |
InChI |
InChI=1S/C37H24O/c1-38-31-18-16-26(17-19-31)37-35-23-29-13-7-5-11-27(29)21-33(35)32(20-15-25-9-3-2-4-10-25)34-22-28-12-6-8-14-30(28)24-36(34)37/h2-14,16-19,21-24H,1H3 |
InChI 键 |
DJJLXVFNNUHYID-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C3C=C4C=CC=CC4=CC3=C(C5=CC6=CC=CC=C6C=C52)C#CC7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


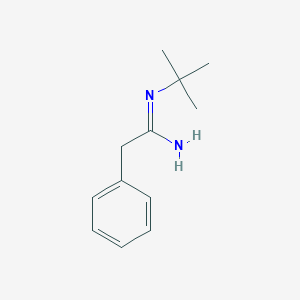
![4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14122924.png)
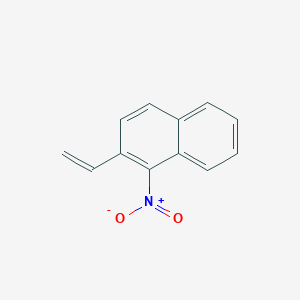
![N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B14122927.png)
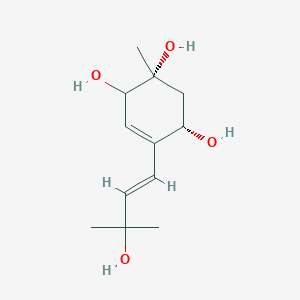
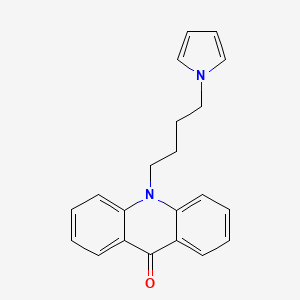
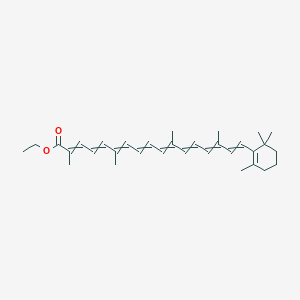
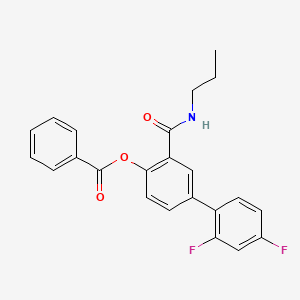
![6-(4-methoxyphenyl)-4-methyl-7-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14122959.png)
![3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14122962.png)
